molecular formula C23H26N4O4 B2993382 N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286720-41-9

N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2993382
CAS No.: 1286720-41-9
M. Wt: 422.485
InChI Key: STYLQTVWXWAHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl groups would likely contribute to the overall aromaticity of the molecule, while the morpholino group could add some steric bulk .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research indicates that derivatives of pyrazole-acetamide, including those similar to the compound , are utilized in the synthesis of coordination complexes with metals like Cobalt (Co) and Copper (Cu). These complexes are studied for their structural properties and potential antioxidant activities. The antioxidant activity of these ligands and complexes has been evaluated using various methods, indicating significant activity (Chkirate et al., 2019).

Neuroprotective Effects

Compounds bearing a structure similar to N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide have been synthesized and evaluated for their neuroprotective effects. These compounds have shown significant protective effects against oxidative stress in PC12 cells, indicating potential applications in neuroprotection (Sameem et al., 2017).

Anticancer and Antiviral Properties

Derivatives of pyrazole-acetamide, similar to the specified compound, have been studied for their anticancer and antiviral activities. Some of these compounds have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, suggesting their potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).

Cholinesterase Inhibitory Activity

Compounds structurally related to this compound have been investigated for their cholinesterase inhibitory activities. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors can play a therapeutic role (Tarikogullari et al., 2015).

Molecular Docking Studies

Research has also involved molecular docking studies of similar compounds to determine their potential interaction with biological targets. This includes evaluating their binding affinities to various receptors, which can inform their therapeutic potential (Kumar et al., 2020).

Antimicrobial Activities

Furthermore, derivatives of pyrazole-acetamide have been synthesized and tested for their antimicrobial activities. These studies show that such compounds can be effective against a range of bacterial and fungal species, indicating their potential use in treating infections (Gul et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given its complex structure, it could be of interest in the field of medicinal chemistry or materials science .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-15-27(25-23(21)26-11-13-31-14-12-26)16-22(28)24-18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLQTVWXWAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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